Madindoline A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

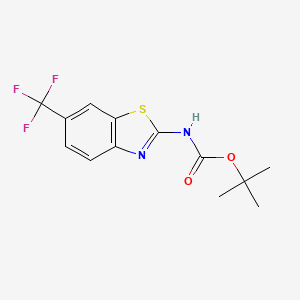

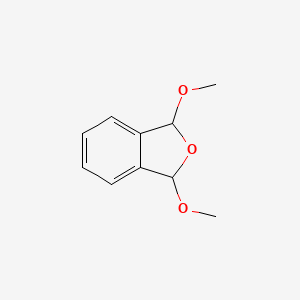

La Madindoline A (MDL-A) est un nouvel antagoniste non peptidique de gp130. Elle a été isolée de Streptomyces nitrosporeus K93-0711. Le composé inhibe spécifiquement la résorption osseuse et a des applications thérapeutiques potentielles dans l'ostéoporose postménopausique. L'IL-6 (interleukine-6) joue un rôle crucial dans de multiples processus cellulaires, notamment la différenciation des cellules tumorales, la production d'anticorps et la croissance. Une production excessive d'IL-6 est impliquée dans la pathogenèse du myélome multiple et de l'ostéoporose postménopausique .

Méthodes De Préparation

Voies de synthèse:: La MDL-A et son stéréoisomère, la Madindoline B, possèdent une structure de fuloindoline avec un fragment dicétocyclopentène lié au groupe méthyle. La MDL-A n'a pas d'activité cytotoxique. Elle inhibe sélectivement l'activité de l'IL-6 et de l'IL-11 sans affecter les cascades de signalisation spécifiques de l'IL-6 (JAK2/STAT3). Le composé se lie à gp130, une glycoprotéine de 130 kDa impliquée dans la transduction du signal, mais n'inhibe pas la formation du complexe trimérique IL-6/récepteur de l'IL-6/gp130. Cela suggère que la MDL-A interfère avec la dimérisation du complexe trimérique .

Production industrielle:: Les détails concernant les méthodes de production à l'échelle industrielle de la MDL-A ne sont pas largement disponibles. Les efforts de recherche se poursuivent pour explorer sa synthèse et sa possibilité de mise à l'échelle.

Analyse Des Réactions Chimiques

La MDL-A subit des réactions spécifiques liées à son activité biologique:

Inhibition de la résorption osseuse: La MDL-A inhibe de manière significative l'ostéoclastogenèse induite par l'IL-6 et l'IL-11 dans un modèle in vitro d'ostéoporose postménopausique. Elle supprime également la production de l'amyloïde sérique A (SAA) stimulée par l'IL-6, ce qui conduit à une réduction de l'absorption osseuse.

4. Applications de la recherche scientifique

Les applications de la MDL-A s'étendent à divers domaines:

Médecine: Traitement potentiel de l'ostéoporose postménopausique dépendante des hormones, avec un nouveau mécanisme impliquant le blocage de gp130.

Chimie: Un composé modèle pour le développement de nouveaux agents chimiothérapeutiques.

Biologie: Apports sur les voies de signalisation des cytokines et la régulation du métabolisme osseux.

5. Mécanisme d'action

La MDL-A exerce ses effets en inhibant l'activité de gp130, empêchant ainsi la perte osseuse chez les souris ovariectomisées. Elle présente une haute sélectivité pour les activités de l'IL-6 et de l'IL-11. Les cibles moléculaires et les voies exactes impliquées restent des domaines de recherche active .

Applications De Recherche Scientifique

MDL-A’s applications span various fields:

Medicine: Potential treatment for hormone-dependent postmenopausal osteoporosis, with a novel mechanism involving gp130 blockade.

Chemistry: A model compound for developing novel chemotherapeutic agents.

Biology: Insights into cytokine signaling pathways and bone metabolism regulation.

Mécanisme D'action

MDL-A exerts its effects by inhibiting gp130 activity, thereby preventing bone loss in ovariectomized mice. It demonstrates high selectivity for IL-6 and IL-11 activities. The exact molecular targets and pathways involved remain areas of active research .

Comparaison Avec Des Composés Similaires

Bien que les comparaisons détaillées soient rares, la particularité de la MDL-A réside dans son mécanisme de blocage de gp130. Des études supplémentaires pourraient révéler d'autres composés présentant des propriétés similaires.

Propriétés

IUPAC Name |

2-[(8b-hydroxy-2,3a-dihydro-1H-furo[2,3-b]indol-4-yl)methyl]-4-butyl-2,5-dimethylcyclopent-4-ene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO4/c1-4-5-8-15-14(2)18(24)21(3,19(15)25)13-23-17-10-7-6-9-16(17)22(26)11-12-27-20(22)23/h6-7,9-10,20,26H,4-5,8,11-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPVQXXLKOCZMGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=C(C(=O)C(C1=O)(C)CN2C3C(CCO3)(C4=CC=CC=C42)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-2-(pyridin-4-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12103386.png)

![2-(4,5,6,7-Tetrahydropyrazolo[4,3-c]pyridin-1-yl)ethanol;dihydrochloride](/img/structure/B12103408.png)

![7-Oxo-1-aza-bicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12103422.png)